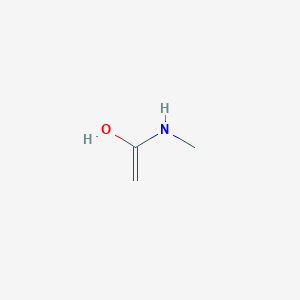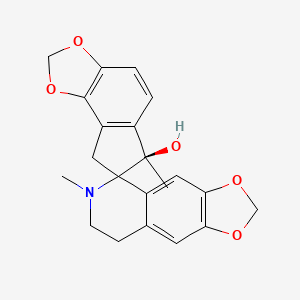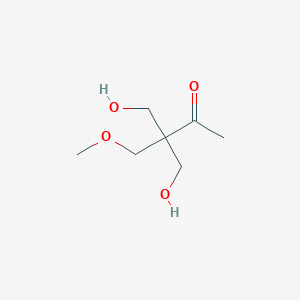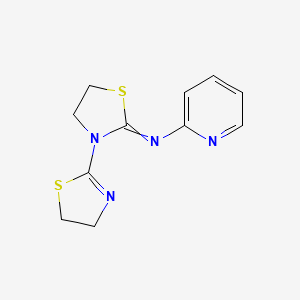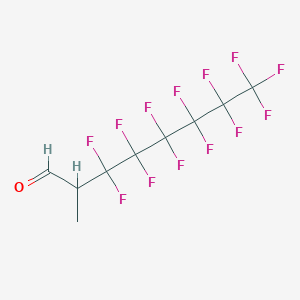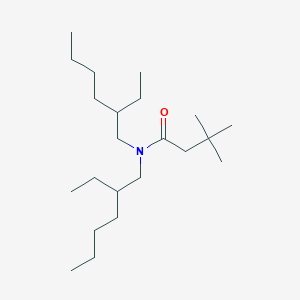
1,1'-Oxybis(2-fluorocyclohexane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Oxybis(2-fluorocyclohexane) is an organic compound with the molecular formula C12H20F2O. It is a derivative of cyclohexane, where two fluorine atoms are substituted at the 2-position of each cyclohexane ring, and the rings are connected by an oxygen atom at the 1-position.
Preparation Methods
The synthesis of 1,1’-Oxybis(2-fluorocyclohexane) typically involves the reaction of cyclohexanol with hydrogen fluoride to introduce the fluorine atoms. The process can be summarized as follows:
Synthesis of 2-fluorocyclohexanol: Cyclohexanol reacts with hydrogen fluoride to form 2-fluorocyclohexanol.
Formation of 1,1’-Oxybis(2-fluorocyclohexane): Two molecules of 2-fluorocyclohexanol undergo a dehydration reaction in the presence of an acid catalyst to form 1,1’-Oxybis(2-fluorocyclohexane).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1,1’-Oxybis(2-fluorocyclohexane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents and conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Oxybis(2-fluorocyclohexane) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a subject of study in understanding the interactions of fluorinated molecules with biological systems.
Medicine: Fluorinated compounds, including 1,1’-Oxybis(2-fluorocyclohexane), are explored for their potential use in drug development due to their stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism by which 1,1’-Oxybis(2-fluorocyclohexane) exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s lipophilicity allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability .
Comparison with Similar Compounds
1,1’-Oxybis(2-fluorocyclohexane) can be compared with other fluorinated cyclohexanes, such as:
Fluorocyclohexane: A simpler compound with a single fluorine atom, used in similar applications but with different reactivity and properties.
1,2-Difluorocyclohexane: Contains two fluorine atoms at different positions, leading to different chemical behavior and applications.
1,1’-Oxybis(cyclohexane): Lacks fluorine atoms, making it less reactive and with different physical properties.
The uniqueness of 1,1’-Oxybis(2-fluorocyclohexane) lies in its specific substitution pattern and the presence of an oxygen bridge, which imparts distinct chemical and physical properties.
Properties
CAS No. |
113742-89-5 |
|---|---|
Molecular Formula |
C12H20F2O |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
1-fluoro-2-(2-fluorocyclohexyl)oxycyclohexane |
InChI |
InChI=1S/C12H20F2O/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h9-12H,1-8H2 |
InChI Key |
UBRVQVBPCJNHJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OC2CCCCC2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate](/img/structure/B14296534.png)
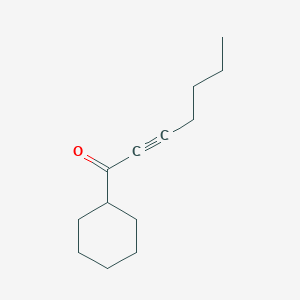
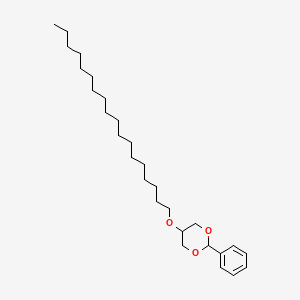
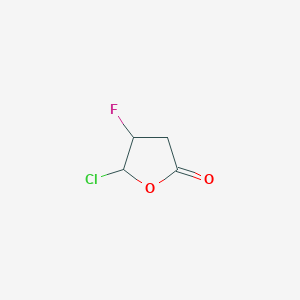
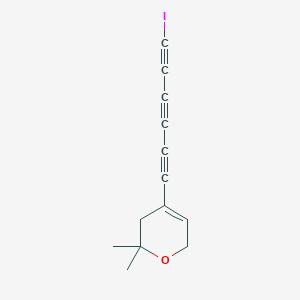
![Benzene, [4-(trifluoromethyl)-4-pentenyl]-](/img/structure/B14296571.png)
silane](/img/structure/B14296575.png)
